molecular formula C7H8BrN B1355062 2-Brom-6-ethylpyridin CAS No. 83004-13-1

2-Brom-6-ethylpyridin

Katalognummer B1355062
CAS-Nummer: 83004-13-1
Molekulargewicht: 186.05 g/mol
InChI-Schlüssel: TYOSQEKDQKYBLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-ethylpyridine is a chemical compound with the molecular formula C7H8BrN . It is a pale-yellow to yellow liquid .


Synthesis Analysis

The synthesis of 2-Bromo-6-ethylpyridine involves various chemical reactions. An optimized strategy for the synthesis of similar compounds has been reported, which avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-ethylpyridine consists of a pyridine ring substituted with a bromine atom at the 2nd position and an ethyl group at the 6th position . The molecular weight of this compound is 186.05 .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-6-ethylpyridine are complex and can involve various mechanisms. For instance, the use of electroanalytical tools can be utilized to investigate redox-active intermediates .


Physical And Chemical Properties Analysis

2-Bromo-6-ethylpyridine is a pale-yellow to yellow liquid . Its physical and chemical properties include a density of 1.5±0.1 g/cm3, a boiling point of 224.5±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

    Kreuzkupplungsreaktionen

    Agrochemikalien und Pestizide

    Medizinische Chemie

    Materialwissenschaft

    Fluoreszierende Sonden und Bildgebungsmittel

    Heterocyclische Synthese

Safety and Hazards

When handling 2-Bromo-6-ethylpyridine, it is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided .

Zukünftige Richtungen

The future directions of 2-Bromo-6-ethylpyridine research could involve further optimization of its synthesis process, exploration of its potential applications, and a deeper understanding of its chemical reactions .

Biochemische Analyse

Biochemical Properties

2-Bromo-6-ethylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2-Bromo-6-ethylpyridine and cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolic pathways they regulate . Additionally, 2-Bromo-6-ethylpyridine can interact with other proteins and biomolecules, potentially altering their function and activity.

Cellular Effects

The effects of 2-Bromo-6-ethylpyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromo-6-ethylpyridine can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These alterations can subsequently impact cellular metabolism, including processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, 2-Bromo-6-ethylpyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to their inhibition . This inhibition can result in the accumulation of substrates that are normally metabolized by these enzymes, thereby affecting metabolic homeostasis. Additionally, 2-Bromo-6-ethylpyridine can interact with other biomolecules, such as transcription factors, altering their binding affinity to DNA and influencing gene expression . These molecular interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-ethylpyridine can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a decrease in its efficacy . Studies have shown that 2-Bromo-6-ethylpyridine can have long-term effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound can result in sustained inhibition of cytochrome P450 enzymes, leading to persistent alterations in metabolic pathways . These temporal effects underscore the importance of monitoring the stability and degradation of 2-Bromo-6-ethylpyridine in experimental settings.

Dosage Effects in Animal Models

The effects of 2-Bromo-6-ethylpyridine can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, 2-Bromo-6-ethylpyridine can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the inhibition of cytochrome P450 enzymes and the subsequent accumulation of toxic metabolites. It is crucial to determine the appropriate dosage range for 2-Bromo-6-ethylpyridine to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

2-Bromo-6-ethylpyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of xenobiotics and endogenous compounds. The inhibition of cytochrome P450 enzymes by 2-Bromo-6-ethylpyridine can lead to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular homeostasis.

Transport and Distribution

The transport and distribution of 2-Bromo-6-ethylpyridine within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 2-Bromo-6-ethylpyridine can interact with various transporters and binding proteins, affecting its localization and accumulation . The distribution of 2-Bromo-6-ethylpyridine within tissues can also influence its efficacy and toxicity, highlighting the importance of understanding its transport and distribution properties.

Subcellular Localization

The subcellular localization of 2-Bromo-6-ethylpyridine can impact its activity and function. This compound has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of 2-Bromo-6-ethylpyridine to these organelles can be mediated by targeting signals or post-translational modifications. The localization of 2-Bromo-6-ethylpyridine within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name

2-bromo-6-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSQEKDQKYBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513839
Record name 2-Bromo-6-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83004-13-1
Record name 2-Bromo-6-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-ethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add under nitrogen a solution of 2.5; M n-butyllithium in hexanes (186.74; mL, 0.467; mol) over 41; min to a solution of diisopropylamine (68.7; mL, 0.488; mol) in tetrahydrofuran (745; mL, 9.16; mol) at −78° C. (dry-ice/acetone bath). Stir for 15; min and add 2-bromo-6-methylpyridine (49.3; mL, 0.424; mol) dropwise over 22; min. Stir 15; min, add methyl iodide (52.87; mL, 0.848; mol) dropwise over 1; hour and then warm to room temperature over 1.5; hour. Add water (250; mL) while cooling with a dry-ice/acetone bath and separate the layers. Extract the aqueous phase twice with ethyl acetate (300 mL). Combine the organic phases, concentrate and purify by silica gel chromatography, gradient eluting from 100:0; to 80:20; using hexanes:ethyl acetate, to give the title compound as a yellow oil (59.74; g, 75%). 1H NMR (CDCl3) δ 1.28; (t, 3H), 2.80; (q, 2H), 7.11; (d, 1H), 7.27; (d, 1H), 7.45; (t, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-6-methylpyridine (302 mg, 1.76 mmol) an 10 mL THF at −78° C., was added a solution of lithium diisopropylamide (1.8 M in heptane/THF/ethylbenzene, 1.07 mL, 1.93 mmol). The bright orange/red mixture was treated with iodomethane (0.20 mL, 3.2 mmol). The mixture was stirred at −78° C. for 10 min, then was removed from the ice bath and stirred 30 min. The reaction was quenched with sat. NH4Cl, then was diluted with EtOAc. The organic phase was washed with water (2×) and brine, dried (Na2SO4) and concentrated. The crude residue was purified by flash chromatography (0 to 20% EtOAc/hexanes gradient) to afford 157 mg of Intermediate 163.1 as a colorless oil. LCMS (2 min gradient) RT=1.26 min, 186.0 (M+H)+.
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-ethylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-ethylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-ethylpyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-ethylpyridine
Reactant of Route 5
2-Bromo-6-ethylpyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-ethylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.